Methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate is a fluorinated cycloheptane derivative with an amino group and a carboxylate ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cycloheptene as the starting material.
Fluorination: The cycloheptene undergoes selective fluorination to introduce the difluoromethyl group at the 4,4-positions.
Amination: The fluorinated cycloheptane is then subjected to amination to introduce the amino group at the 5-position.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of catalysts and specific reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Substitution reactions can occur at the fluorine atoms, replacing them with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Used in the production of specialty chemicals and materials with unique properties conferred by the fluorine atoms.
Mechanism of Action
The mechanism by which Methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, the fluorine atoms can enhance the binding affinity of the compound to its molecular target, often involving interactions with enzymes or receptors.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 5-amino-4-fluorocycloheptane-1-carboxylate: Similar structure but with only one fluorine atom.
Methyl 5-amino-4,4-dichlorocycloheptane-1-carboxylate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 5-amino-4,4-dibromocycloheptane-1-carboxylate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness: Methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its chlorinated or brominated analogs.
This compound's unique structural features and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance in advancing research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-14-8(13)6-2-3-7(12)9(10,11)5-4-6/h6-7H,2-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYICHGZMFCUNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C(CC1)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.